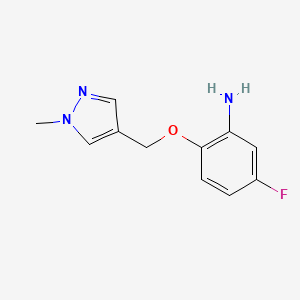

5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline

Description

Properties

IUPAC Name |

5-fluoro-2-[(1-methylpyrazol-4-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(12)4-10(11)13/h2-6H,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEQQVOOIYMVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)COC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline in anticancer research. The compound has been investigated for its ability to inhibit specific cancer cell lines. For instance, it has shown promising results against breast cancer cells by inducing apoptosis and inhibiting tumor growth in vitro. This suggests that it could serve as a lead compound for developing new anticancer agents.

Targeting Metabotropic Glutamate Receptors

The compound has also been identified as a candidate for targeting metabotropic glutamate receptors (mGluRs), particularly mGluR2, which are implicated in various central nervous system disorders. Research indicates that derivatives of this compound can act as negative allosteric modulators (NAMs) of mGluR2, making it a potential therapeutic agent for conditions such as schizophrenia and anxiety disorders. A notable study demonstrated that a related compound exhibited high potency and selectivity, paving the way for further optimization and development of imaging agents for PET scans targeting mGluR2 .

Imaging Applications

Positron Emission Tomography (PET) Ligands

5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline derivatives have been explored as PET ligands due to their favorable pharmacokinetic properties. For example, a derivative labeled with carbon-11 was developed to visualize mGluR2 in vivo using PET imaging. This application is crucial for advancing our understanding of neurological diseases and assessing the efficacy of new drugs targeting these receptors .

Biological Studies

Buffering Agent in Cell Cultures

In biological research, this compound has been utilized as a non-ionic organic buffering agent, particularly in cell culture applications where maintaining pH is critical. It is effective within a pH range of 6 to 8.5, making it suitable for various biological experiments .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential anticancer agent; targets specific cancer cell lines; induces apoptosis. |

| Neurological Imaging | Candidate for mGluR2 targeting; used in developing PET ligands for imaging CNS disorders. |

| Biological Research | Functions as a buffering agent in cell cultures; maintains pH stability during experiments. |

Mechanism of Action

The mechanism by which 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

5-Fluoro-2-(furan-2-ylmethoxy)aniline

5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

5-Fluoro-2-(1H-pyrazol-4-yl)aniline

5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline

- Molecular Formula : C₁₂H₁₇FN₄O

- CAS : 878155-86-3 .

- Key Differences: Substitutes the pyrazole-methoxy group with a piperazine ring at the 4-position.

Key Trends and Insights

Substituent Impact: Pyrazole vs. Furan/Imidazole: Pyrazole-containing analogues (e.g., target compound) exhibit stronger hydrogen-bonding capacity compared to furan derivatives, enhancing protein-ligand interactions .

Biological Relevance :

- Fluorine at the 5-position is conserved across analogues, suggesting its role in enhancing metabolic stability and membrane permeability .

- Piperazine/piperidine-substituted variants (e.g., C₁₂H₁₇FN₄O ) show promise in CNS targets due to improved blood-brain barrier penetration .

Synthetic Utility :

Biological Activity

5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The compound has the molecular formula CHF NO, with a molecular weight of 221.23 g/mol. It consists of a fluorine atom attached to a benzene ring, which is substituted with a methoxy group linked to a pyrazole moiety. The synthesis typically involves the reaction of 5-fluoro-2-nitroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under controlled conditions, following a nucleophilic aromatic substitution mechanism.

The biological activity of 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's metabolic stability and biological activity by facilitating stronger binding interactions with enzymes and receptors involved in disease pathways. Molecular docking studies can elucidate these interactions, providing insights into its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline. Research indicates that compounds featuring pyrazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer models. For example, it demonstrated significant cytotoxicity against MCF7 and A549 cell lines, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several case studies have explored the efficacy of pyrazole-containing compounds in various biological contexts:

- Anticancer Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell growth. Compounds similar to 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline exhibited IC values ranging from 0.67 µM to over 40 µM across different cancer cell lines, indicating variable potency depending on structural modifications .

- Mechanistic Studies : Research involving molecular docking simulations has suggested that the binding affinity of these compounds to target proteins correlates with their observed biological activity. This highlights the importance of structural optimization in enhancing therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline?

A practical approach involves reductive amination of aldehyde intermediates with substituted anilines. For example, NaBH₄/I₂ in methanol under neutral conditions has been used for reductive amination of pyrazole-carbaldehydes with fluoroanilines, yielding secondary amines with high regioselectivity . Alternatively, nucleophilic substitution of 5-fluoro-2-nitroanisole derivatives with (1-methyl-1H-pyrazol-4-yl)methanol, followed by nitro reduction, is viable .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR resolves the methoxy group’s position (δ ~3.9 ppm for OCH₂) and pyrazole-proton coupling patterns.

- HPLC/LC-MS : Confirms purity (>95%) and molecular weight (C₁₁H₁₂FN₃O, MW 221.24) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and hydrogen-bonding networks .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Stability studies should use accelerated degradation protocols (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) followed by LC-MS to monitor decomposition products. Methoxy and pyrazole groups may hydrolyze under strong acidic/basic conditions, requiring neutral buffers for long-term storage .

Advanced Research Questions

Q. How can contradictory NMR and X-ray data for this compound be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotameric exchange of the methoxy group). Perform variable-temperature NMR to detect conformational changes, and compare with DFT-optimized structures. SHELXL refinement of high-resolution X-ray data (R-factor < 0.05) provides definitive structural validation .

Q. What strategies optimize regioselectivity in derivatizing the aniline moiety?

Electrophilic substitution at the 5-fluoro position is hindered by steric and electronic effects. Use directed ortho-metalation (e.g., LDA/THF at −78°C) to introduce substituents para to the methoxy group. Alternatively, Pd-catalyzed C–H activation with directing groups (e.g., pyrazole) enhances selectivity .

Q. How does the electron-donating methoxy group influence the compound’s reactivity in cross-coupling reactions?

The methoxy group increases electron density at the aniline ring, favoring oxidative addition in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). However, competitive coordination of the pyrazole nitrogen may require tailored ligands (e.g., XPhos) to suppress side reactions .

Q. What methods validate the compound’s purity when HPLC/MS detects trace impurities?

Combine orthogonal techniques:

- 2D NMR (HSQC/HMBC) : Assigns minor impurities (<1%) via long-range coupling.

- Elemental analysis : Confirms C/H/N/F content within ±0.3% of theoretical values.

- Ion chromatography : Detects inorganic salts (e.g., residual Na⁺ from synthesis) .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Implement process analytical technology (PAT):

- In-line FTIR : Monitors reaction progress in real-time.

- Design of Experiments (DoE) : Optimizes parameters (temperature, stoichiometry) for reproducibility.

- Crystallization control : Seed crystals of the pure compound ensure consistent polymorph formation .

Safety & Handling

Q. What safety precautions are essential when handling this compound?

Refer to SDS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. The compound is classified as a skin/eye irritant (Category 2/2A), requiring immediate flushing with water upon exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.